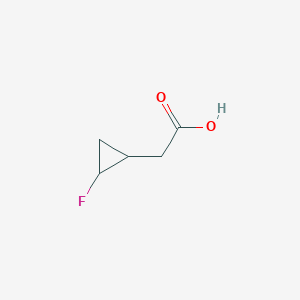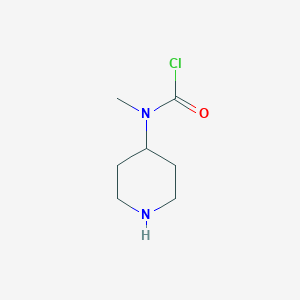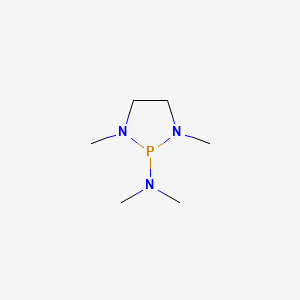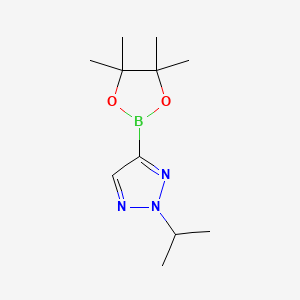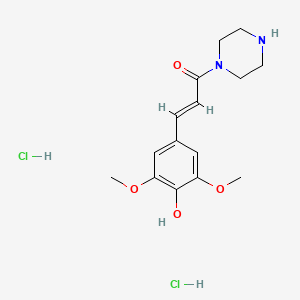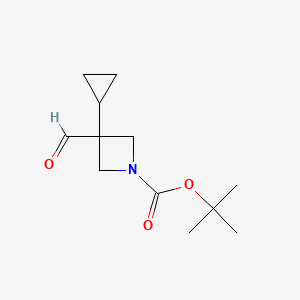![molecular formula C8H18N2 B15296993 methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine can be achieved through several methods. One common approach involves the stereoselective synthesis of amine-substituted piperidines. Double reductive aminations are an effective route to piperidines. For instance, the highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation of glutaric dialdehyde and aniline derivatives has been proposed . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to the formation of piperidinones, while cyclization can result in substituted piperidines .
Aplicaciones Científicas De Investigación
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing various organic compounds. In biology and medicine, piperidine derivatives, including this compound, are utilized for their pharmacological properties. They have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities . In the industry, these compounds are used in the production of drugs and other biologically active molecules .
Mecanismo De Acción
The mechanism of action of methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often target proteins and enzymes involved in various biological processes. For example, they may inhibit or activate specific enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine can be compared with other similar compounds, such as (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine . While both compounds belong to the piperidine class, their unique structural features and substituents result in different pharmacological properties and applications. The presence of specific functional groups can influence the compound’s activity, making each derivative unique in its effects and uses.
Similar Compounds
- (2S)-1-methyl-2-[(2S,4R)-2-methyl-4-phenylpentyl]piperidine
- Piperine (N-acylpiperidine)
- Evodiamine
- Matrine
- Berberine
- Tetrandine
These compounds share the piperidine nucleus but differ in their substituents and pharmacological activities, highlighting the versatility and importance of piperidine derivatives in scientific research and drug development.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
N-methyl-1-[(2S)-1-methylpiperidin-2-yl]methanamine |
InChI |
InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
WXCNRPZWUCFNHZ-QMMMGPOBSA-N |
SMILES isomérico |
CNC[C@@H]1CCCCN1C |
SMILES canónico |
CNCC1CCCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15296916.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
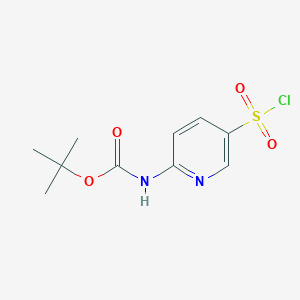
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
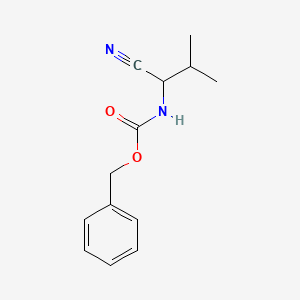
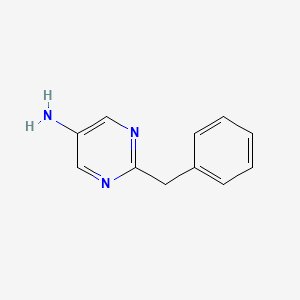
![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)

